1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol
Description
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSBFTUYZPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Epoxide Ring-Opening Strategy
The primary synthetic route involves a two-step process leveraging epoxide chemistry.
Step 1: Glycidyl Ether Formation
4-Chloro-3-methylphenol reacts with epibromohydrin (bromomethyloxirane) under solvent-free conditions in the presence of piperidine as a base. The phenolic oxygen nucleophilically attacks the less substituted carbon of the epoxide, yielding 1-bromo-3-(4-chloro-3-methylphenoxy)propan-2-ol (intermediate 4b ).
| Parameter | Value/Details |
|---|---|
| Reactants | 4-Chloro-3-methylphenol, epibromohydrin |
| Catalyst/Base | Piperidine |
| Conditions | Reflux, 2 hours, solvent-free |
| Yield | 70% (intermediate 4b ) |
Step 2: Nucleophilic Substitution
The brominated intermediate undergoes alkylation with 2-hydroxyethylamine. The primary amine attacks the bromine-bearing carbon, displacing bromide to form the target compound. This step parallels methods used for piperazine derivatives but substitutes the amine.
| Parameter | Value/Details |
|---|---|
| Reactants | 1-bromo-3-(4-chloro-3-methylphenoxy)propan-2-ol, 2-hydroxyethylamine |
| Solvent | Not specified (likely polar aprotic) |
| Conditions | Reflux, 12–24 hours |
| Yield | ~79% (estimated from analogous reactions) |
Alternative Single-Step Alkylation
A proposed single-step method involves direct alkylation of 4-chloro-3-methylphenol with a prefunctionalized propanolamine derivative. However, this approach faces challenges in regioselectivity and requires stringent temperature control to avoid polyalkylation.
Optimization of Reaction Conditions
Solvent and Base Selection
The solvent-free conditions in Step 1 enhance atom economy and reduce waste, critical for industrial scalability. Piperidine’s dual role as a base and catalyst accelerates glycidyl ether formation. In Step 2, polar aprotic solvents (e.g., DMF or DMSO) may improve amine reactivity, though they necessitate post-reaction purification.
Temperature and Time
Stoichiometry and Side Reactions
Excess 2-hydroxyethylamine (1.5–2.0 equivalents) minimizes di- or trialkylation byproducts. Secondary amines (e.g., piperazine) exhibit higher nucleophilicity but are avoided here to retain the primary amine functionality.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Two-Step Epoxide | High yield (70–79%), scalable | Requires brominated intermediates |
| Single-Step Alkylation | Simplified workflow | Low regioselectivity, side products |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the phenoxy or amino groups.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Mechanism of Action : Compounds with similar structural motifs have shown promising anticancer properties. They induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties
- Activity Against Bacteria and Fungi : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies indicated significant inhibition of bacterial growth.
- Data Table :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
- Anti-inflammatory Effects
- Research Findings : The compound has demonstrated anti-inflammatory effects in preclinical models, reducing cytokine production and inflammation markers.
- Mechanism : It is believed to inhibit pathways related to inflammatory responses, making it a candidate for treating inflammatory diseases.
Pharmaceutical Development
-
Drug Formulation
- The compound's solubility and stability make it suitable for formulation in various dosage forms, including oral and injectable preparations.
-
Combination Therapies
- Research indicates that combining this compound with other therapeutic agents enhances efficacy against resistant strains of bacteria and cancer cells.
Toxicological Studies
- Safety Profile
- Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development.
- Long-term studies are ongoing to evaluate chronic exposure effects.
Regulatory Status
- Patents and Approvals
- Several patents have been filed concerning the synthesis and application of this compound in therapeutic contexts, indicating its potential commercial viability.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Substitution with naphthyloxy (dexpropranolol) increases aromatic stacking interactions, correlating with membrane-stabilizing effects .
Amino Side Chain Variations: The 2-hydroxyethylamino group in the target compound introduces hydrogen-bonding capacity, improving solubility relative to bisoprolol’s isopropylamino group . Piperazinyl or phenethylamino substituents (e.g., ) enhance receptor binding diversity, as seen in compounds targeting α1/β1-adrenoceptors .
Stereochemical Influence: The (R)-configuration in the target compound () mirrors dexpropranolol’s enantiomeric specificity, where stereochemistry dictates β-blocking efficacy .
Critical Insights:
- Synthetic Efficiency: The target compound’s synthesis likely employs epoxide ring-opening with 2-hydroxyethylamine (analogous to ), though direct data are absent. High yields (72–99%) in analogues suggest optimized protocols for amino alcohol formation .
- Pharmacological Gaps: Unlike bisoprolol or dexpropranolol, the target compound lacks reported adrenoceptor binding or clinical data.
Biological Activity
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound exhibits properties that may influence various biological pathways, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of the compound is characterized by a phenoxy group substituted with a chloro and methyl moiety, along with a hydroxyethyl amino propanol component. Its molecular formula is and it has a molecular weight of approximately 265.73 g/mol.
The biological activity of this compound is primarily associated with its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are crucial in pain signaling pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .
Pharmacological Effects
Studies have shown that derivatives similar to this compound exhibit various pharmacological effects:
- Analgesic Properties : By inhibiting sodium channels, the compound may reduce pain perception.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis .
- Neuroprotective Effects : There is evidence suggesting that such compounds can protect neuronal cells from damage, possibly through antioxidant mechanisms or by reducing excitotoxicity.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Sodium Channel Inhibition | Pain relief | |
| Anti-inflammatory | Reduced cytokine release | |
| Neuroprotection | Protection against neuronal damage |
Case Studies
-
Pain Management in Animal Models
In a study involving animal models of neuropathic pain, administration of the compound resulted in significant reduction in pain behaviors compared to controls. The mechanism was linked to its sodium channel inhibitory action, leading to decreased excitability of nociceptive neurons . -
Anti-inflammatory Studies
A clinical trial assessed the anti-inflammatory effects of similar phenolic compounds in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers (e.g., IL-6 and TNF-alpha) following treatment, supporting the hypothesis that these compounds can modulate immune responses effectively .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cytokine Modulation : The compound has been shown to selectively inhibit the release of pro-inflammatory cytokines while sparing others, indicating potential for targeted therapeutic strategies .
- BBB Penetration : Studies suggest that the molecular weight and structure allow for reasonable blood-brain barrier permeability, which is crucial for neuropharmacological applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol?
- Methodological Answer : A two-step approach is commonly employed:
Nucleophilic Substitution : React 4-chloro-3-methylphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the intermediate epoxide.
Amination : Treat the epoxide with 2-hydroxyethylamine in a polar solvent (e.g., ethanol or tetrahydrofuran) under controlled temperature (40–60°C). Reduction steps using agents like sodium borohydride may be required to stabilize intermediates .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5% threshold). Reference standards from pharmacopeial guidelines (e.g., EP impurities) ensure accuracy .
- Mass Spectrometry : High-resolution LC-MS/MS to confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Preliminary studies on structurally similar aminopropanol derivatives suggest potential adrenolytic or receptor-modulating activity. Standardized assays include:
- In vitro Receptor Binding : Radioligand displacement assays using β-adrenergic receptor membranes.
- Functional Assays : Measurement of cAMP levels in cell lines (e.g., HEK293) transfected with target receptors .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve enantiomeric purity?
- Methodological Answer :
- Chiral Catalysis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) during the epoxide formation step to favor desired stereoisomers.
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate using polarimetry or circular dichroism .
- Data Contradiction Note : Discrepancies in reported activity may arise from unaccounted enantiomeric ratios; always report enantiopurity in pharmacological studies.
Q. What strategies address contradictory data in pharmacological studies, such as variable potency across assays?
- Methodological Answer :
Impurity Profiling : Identify and quantify byproducts (e.g., diastereomers or N-oxide derivatives) using LC-MS/MS.
Assay Optimization : Standardize cell lines, buffer conditions, and endpoint measurements. For example, use isogenic cell models to minimize genetic variability.
Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(1H-indol-4-yloxy)-3-aminopropan-2-ol derivatives) to identify structure-activity trends .
Q. Which computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with β-adrenergic receptors. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Training datasets should include adrenolytic activity data from related compounds .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC and identify using LC-HRMS.
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Assess potency retention using bioassays and structural integrity via NMR .
Q. What in vitro and in vivo models are appropriate for evaluating metabolic pathways?
- Methodological Answer :
- In vitro : Use liver microsomes (human or rat) with NADPH cofactors to identify Phase I metabolites. LC-MS/MS quantifies hydroxylated or dealkylated products.
- In vivo : Administer the compound to rodent models and collect plasma/urine for metabolite profiling. Compare pharmacokinetic parameters (e.g., , ) across species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
